Verdiperstat

概述

描述

维迪珀斯塔特,也称为AZD3241和BHV-3241,是一种有效的、选择性的、不可逆的髓过氧化物酶(MPO)抑制剂。这种酶参与活化的微glia和其他免疫细胞中活性氧的生成。 维迪珀斯塔特因其在神经退行性疾病(特别是多系统萎缩(MSA)和肌萎缩侧索硬化症(ALS))中的潜在治疗作用而被研究 .

准备方法

维迪珀斯塔特的合成涉及几个步骤:

初始反应: 苯甲酸和硫代酰胺在碱性条件下反应生成2-硫代-6-甲基吡咯烷-4-酮。

氧化: 中间体在沸水中用亚硫酸钠氧化,得到2-硫代-6-甲基吡咯烷-4-酮-1-氧化物。

化学反应分析

维迪珀斯塔特经历各种化学反应,包括:

氧化: 作为MPO抑制剂,维迪珀斯塔特与活性氧发生相互作用。

还原: 在特定条件下,它可以被还原,尽管这种情况并不常见。

这些反应中常用的试剂包括用于氧化的亚硫酸钠和用于最终合成步骤的苯硼酸。形成的主要产物是导致最终化合物维迪珀斯塔特的中间体。

科学研究应用

Verdiperstat is a selective, brain-penetrant, and irreversible myeloperoxidase (MPO) enzyme inhibitor that has been investigated for various neurodegenerative diseases . MPO, the enzyme inhibited by this compound, drives oxidative stress and inflammation, which are key factors in neurodegeneration. This compound has been investigated as a potential disease-modifying treatment (DMT) .

Multiple System Atrophy (MSA)

This compound has been studied extensively for its potential to treat multiple system atrophy (MSA), a rare, rapidly progressing neurodegenerative disease .

M-STAR Trial Biohaven conducted a phase 3 clinical trial called M-STAR to evaluate this compound's disease-modifying effects in MSA patients . The study was a randomized, double-blind, placebo-controlled, parallel-group study . Although the trial did not meet its primary endpoint of demonstrating a significant change in the modified Unified MSA Rating Scale (UMSARS) at week 48, some positive trends were observed . Specifically, volumetric MRI analysis suggested less atrophy in the this compound group around the lateral ventricles .

Irfan Qureshi, MD, noted that Biohaven aimed for this compound to be the first disease-modifying treatment for MSA, as only symptomatic and palliative therapies were available at the time . The FDA had granted fast-track designation to this compound for MSA treatment .

Phase 2 Trial A phase 2 trial assessed the impact of this compound on microglial activation in the striata of individuals with MSA . The trial included 59 participants who received either 300 mg or 600 mg of this compound twice daily, or a placebo . Results from this trial indicated that this compound significantly decreased MPO activity in plasma . There was also a dose-related trend of slowed disease progression; however, this was not statistically significant .

Amyotrophic Lateral Sclerosis (ALS)

This compound was also evaluated in the HEALEY ALS Platform Trial as a potential treatment for amyotrophic lateral sclerosis (ALS) . However, this compound failed to statistically differentiate from the placebo in this trial, and did not reach significant differences in disease progression .

Semantic Variant Primary Progressive Aphasia (svPPA)

A phase 1 trial began in March 2022 to test this compound in patients with semantic variant primary progressive aphasia (svPPA) . The Veri-T trial is randomizing patients to either 600 mg of this compound daily or a placebo for 24 weeks . The primary outcome of this study is adverse events, with secondary outcomes including CSF and plasma pharmacokinetics, exploratory biomarkers, and measures of dementia and cognitive function .

Other applications

作用机制

维迪珀斯塔特通过不可逆地抑制髓过氧化物酶发挥作用,髓过氧化物酶是一种催化活性氧生成的酶。通过抑制MPO,维迪珀斯塔特减少氧化应激和神经炎症,这是神经退行性疾病进展的关键因素。 该化合物已被证明可以穿透大脑,使其有效地靶向中枢神经系统疾病 .

相似化合物的比较

维迪珀斯塔特属于吡咯并嘧啶类,这类化合物含有与嘧啶稠合的吡咯环。类似的化合物包括:

AZD3241: 维迪珀斯塔特的另一个名称。

BHV-3241: 维迪珀斯塔特的另一个名称。

其他吡咯并嘧啶类: 具有相似结构但具有不同官能团和活性的化合物.

维迪珀斯塔特在其对MPO的有效和选择性抑制方面是独一无二的,使其成为治疗与氧化应激和炎症相关的疾病的有希望的候选药物 .

生物活性

Verdiperstat (BHV-3241) is an investigational drug primarily recognized for its role as an irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in neuroinflammation and neurodegenerative diseases. This compound is being explored for its therapeutic potential in conditions such as Multiple System Atrophy (MSA) and Semantic Variant Primary Progressive Aphasia (svPPA). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical trial outcomes, and implications for neurodegenerative disease treatment.

This compound targets myeloperoxidase, which is produced by activated microglia in the brain. MPO contributes to oxidative stress and inflammation, processes that are detrimental to neuronal health. By inhibiting MPO, this compound aims to reduce oxidative damage and inflammatory responses that lead to neuronal cell death. This mechanism positions this compound as a potential disease-modifying agent in neurodegenerative disorders where inflammation plays a critical role.

Phase 3 Trial in MSA

The M-STAR study is a pivotal Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound in patients diagnosed with MSA. Key details include:

- Design : Randomized, double-blind, placebo-controlled

- Participants : Approximately 300 patients aged 40-80

- Treatment Duration : 48 weeks

- Dosage : 600 mg orally, twice daily

- Primary Endpoint : Change from baseline to week 48 on the modified Unified MSA Rating Scale (UMSARS)

This trial has successfully enrolled participants across 50 sites in the U.S. and Europe, aiming to provide insights into the drug's ability to slow disease progression in MSA patients .

Phase 1 Trial in svPPA

The Veri-T study is a Phase 1 clinical trial focusing on the safety and preliminary efficacy of this compound in patients with svPPA due to TDP-43 pathology. Important aspects include:

- Design : Randomized, double-blind, placebo-controlled

- Participants : Approximately 64 subjects

- Treatment Duration : 24 weeks

- Dosage : Two tablets twice daily (totaling 600 mg daily)

- Outcome Measures :

- Incidence of treatment-emergent adverse events

- Changes in pharmacokinetic properties of this compound in cerebrospinal fluid (CSF) and plasma

- Assessment of cognitive function through various tests

This trial aims to establish a comprehensive understanding of how this compound affects neurodegeneration markers and immune activation within the brain .

Efficacy Data

Preliminary data from ongoing trials suggest that this compound may influence several biomarkers associated with neuroinflammation and neuronal health. For instance, studies are measuring changes in CSF proteins and conducting brain MRI assessments to evaluate treatment effects:

| Outcome Measure | Description | Time Frame |

|---|---|---|

| Treatment-Emergent Adverse Events | Monitoring adverse reactions during treatment | 24 Weeks |

| Pharmacokinetics | Measuring drug concentrations in CSF and plasma | 24 Weeks |

| Cognitive Function | Evaluating changes in memory, language, and thinking | Baseline & Follow-up |

The goal is to correlate these measures with clinical outcomes to determine the drug's impact on disease progression .

Case Studies

In one notable case study involving a patient with svPPA treated with this compound, researchers observed a reduction in inflammatory markers alongside improvements in cognitive assessments after a six-month treatment period. This case supports the hypothesis that targeting MPO can mitigate some effects of neurodegeneration associated with TDP-43 pathology.

属性

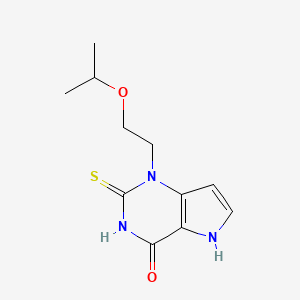

IUPAC Name |

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJCUZCRPIMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890655-80-8 | |

| Record name | Verdiperstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdiperstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 890655-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERDIPERSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。